molecular formula C18H19ClN4O B606728 クロザピンN-オキシド CAS No. 34233-69-7

クロザピンN-オキシド

カタログ番号: B606728
CAS番号: 34233-69-7
分子量: 342.8 g/mol
InChIキー: OGUCZBIQSYYWEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クロザピンN-オキシドは、主に生物医学研究で使用される合成化合物です。デザイナー薬物によってのみ活性化されるデザイナー受容体(DREADD)受容体を活性化するリガンドとしての役割を果たすことが知られています。 当初は生物学的に不活性であると考えられていましたが、末梢組織で代謝逆転してクロザピンを形成し、脳内のさまざまなセロトニン、ドーパミン、およびアドレナリン受容体に結合することが示されています .

科学的研究の応用

Chemogenetics and DREADDs

Overview of DREADDs
DREADDs are engineered G-protein-coupled receptors that can be selectively activated by specific ligands, such as CNO. This allows researchers to manipulate neuronal activity in a controlled manner to study various physiological and behavioral outcomes.

Behavioral Effects
Recent studies have demonstrated that administration of CNO can produce significant behavioral effects. For instance, a study reported that a dose of 1 mg/kg CNO reduced the acoustic startle reflex in rodents without affecting prepulse inhibition, highlighting its potential use in studying sensorimotor gating mechanisms .

Pharmacokinetics and Metabolism
CNO is known to undergo reversible metabolism back to clozapine, which raises important considerations for experimental design. For example, a study showed that when administered at doses typically used for DREADD activation, CNO could produce clozapine-like effects, necessitating careful control measures in experiments .

Clinical Research Applications

Schizophrenia Studies
CNO has been used in clinical research to better understand schizophrenia and its treatment. A pharmacokinetic study involving healthy male participants indicated that CNO could be interconverted with clozapine, providing insights into its therapeutic implications .

Neuroplasticity Research
Research utilizing synaptoneurosomes has identified how CNO influences neuroplasticity. In one study, the effects of various mood stabilizers were assessed alongside CNO to observe changes in protein phosphorylation associated with neuroplasticity .

Sleep Modulation

Effects on Sleep Patterns
CNO has also been investigated for its role in sleep modulation. A comparative study found that CNO administration affected sleep patterns similarly to another chemogenetic actuator, indicating its potential utility in sleep research .

Case Studies and Experimental Findings

Study Application Findings
Armbruster et al., 2007DREADDs ActivationEstablished CNO as a selective ligand for DREADDs
Manvich et al., 2018Pharmacological EffectsDemonstrated conversion of CNO to clozapine with behavioral implications
Gomez et al., 2017Neurotransmitter InteractionFound off-target binding effects of CNO impacting neurotransmitter receptors

Considerations for Future Research

As research continues to expand on the applications of CNO, several considerations must be addressed:

  • Dosage Variability: The effects of CNO can vary significantly based on dosage, necessitating standardized dosing protocols across studies.
  • Control Groups: The importance of including control groups that do not express DREADDs but receive CNO is critical for accurate interpretation of results .
  • Metabolic Pathways: Understanding the metabolic pathways involving CNO and its conversion to clozapine is essential for clarifying its pharmacological profile and potential side effects.

生化学分析

Biochemical Properties

Clozapine N-oxide is a major metabolite of clozapine and an activator of DREADDs derived from human muscarinic acetylcholine receptors . It prevents action potential firing in cultured hippocampal neurons transiently expressing hM4D receptors . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19 .

Cellular Effects

Clozapine N-oxide has been shown to alter sleep in wild-type male laboratory mice . It suppresses rapid eye-movement (REM) sleep, changes EEG spectral power during non-REM (NREM) sleep, and alters sleep architecture in a pattern previously reported for clozapine . It also protects dopaminergic neurons through inhibition of microglial NADPH oxidase .

Molecular Mechanism

Clozapine N-oxide is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice . It inhibits NOX2 activation through interfering with the membrane translocation of the NOX2 cytosolic subunit, p47 phox .

Temporal Effects in Laboratory Settings

Intraperitoneal injections of commonly used CNO doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice . The effects of CNO on sleep could arise from back-metabolism to clozapine or binding to endogenous neurotransmitter receptors .

Dosage Effects in Animal Models

In animal models, intraperitoneal injections of commonly used CNO doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice . The effects are dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

Clozapine N-oxide undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19 .

Transport and Distribution

Clozapine N-oxide is found in lower relative abundance compared to its back-metabolite clozapine in the serum and brain for all doses tested . This suggests that CNO is transported and distributed within cells and tissues .

準備方法

合成経路と反応条件: クロザピンN-オキシドは、クロザピンから簡単な酸化プロセスによって合成できます。調製には、過酸化水素またはm-クロロ過安息香酸などの酸化剤を制御された条件下で使用することが含まれます。 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .

工業生産方法: 大規模生産では、クロザピンN-オキシドは、市販の錠剤からクロザピンを抽出して酸化することによって調製されます。 この方法は、広範囲の研究用途に適した大量のクロザピンN-オキシドの入手可能性を確保します .

化学反応の分析

反応の種類: クロザピンN-オキシドは、以下を含むさまざまな化学反応を起こします。

    酸化: クロザピンを形成するために酸化できます。

    還元: 末梢組織でクロザピンに戻ることができます。

    置換: 他の化学物質との置換反応に関与する可能性があります。

一般的な試薬と条件:

    酸化剤: 過酸化水素、m-クロロ過安息香酸。

    還元剤: 末梢組織内のさまざまな生物学的還元剤。

主な生成物:

4. 科学研究への応用

クロザピンN-オキシドは、科学研究、特にケモジェネティクスの分野で広く使用されています。DREADD受容体を活性化するリガンドとして機能し、研究者は遺伝子改変された生物におけるニューロンの活動を制御できます。この化合物は、以下のさまざまな生理学的および行動学的プロセスを研究するために使用されています。

作用機序

クロザピンN-オキシドは、この化合物にのみ反応するように遺伝子操作されたDREADD受容体に結合することで作用を及ぼします。結合すると、Gタンパク質共役シグナル伝達経路を活性化し、さまざまな細胞応答につながります。 末梢組織では、クロザピンN-オキシドはクロザピンに代謝され、クロザピンはセロトニン、ドーパミン、およびアドレナリン受容体に結合して、神経伝達とニューロンの活動を影響を与える可能性があります .

6. 類似の化合物との比較

クロザピンN-オキシドは、DREADD受容体を選択的に活性化できるという点でユニークです。類似の化合物には以下が含まれます。

これらの化合物は、受容体親和性、速度論、および不活性性に関してさまざまな利点を提供し、クロザピンN-オキシドは特定の研究状況で貴重なツールとなります。

類似化合物との比較

Clozapine N-oxide is unique due to its ability to activate DREADD receptors selectively. Similar compounds include:

These compounds offer different advantages in terms of receptor affinity, kinetics, and inertness, making clozapine N-oxide a valuable tool in specific research contexts.

生物活性

Clozapine N-oxide (CNO) is a synthetic compound primarily known for its role as a ligand in chemogenetics, specifically in the activation of designer receptors exclusively activated by designer drugs (DREADDs). This article explores the biological activity of CNO, focusing on its pharmacokinetics, receptor interactions, and implications in various experimental models.

Overview of Clozapine N-Oxide

CNO is a metabolite of clozapine, an atypical antipsychotic medication. It serves as a selective agonist for engineered muscarinic receptors (hM3Dq and hM4Di), allowing researchers to manipulate neuronal activity in vivo and in vitro. This property has made CNO a crucial tool in neuroscience for studying neuronal circuits and behavior.

Pharmacokinetics

The pharmacokinetic profile of CNO reveals significant insights into its metabolism and bioavailability. Studies indicate that CNO is rapidly converted to clozapine upon administration, which can lead to confounding effects in experimental settings.

Key Findings on Pharmacokinetics

  • Clearance Rates : The mean total clearances for clozapine and CNO were found to be 28.45 L/hr and 45.30 L/hr, respectively, indicating that CNO is cleared more rapidly than clozapine .
  • Plasma Concentrations : When administered, plasma concentrations of CNO peaked at approximately 623.7 ng/ml within 30 minutes but decreased significantly over time . In contrast, clozapine levels increased following CNO administration, highlighting the reverse metabolism from CNO to clozapine .
CompoundPeak Plasma Concentration (ng/ml)Time to Peak (min)Clearance Rate (L/hr)
Clozapine28.1 ± 8.91228.45
Clozapine N-Oxide623.7 ± 114.13045.30

Biological Activity

CNO's biological activity is primarily mediated through its action on DREADD receptors, influencing various physiological responses.

Effects on Neuronal Activity

  • Inhibition of Neuronal Activity : CNO has been shown to silence hippocampal neurons expressing hM4Di DREADDs in vitro, demonstrating its potential for controlling neuronal excitability .
  • Behavioral Modulation : In vivo studies indicate that CNO can inhibit locomotor activity and short-term memory retrieval in mice expressing hM3Dq and hM4Di DREADDs . Additionally, it induces heat and mechanical hypersensitivity in specific neuronal populations .

Case Studies and Experimental Findings

Several studies have investigated the effects of CNO on behavior and physiology:

  • Locomotor Activity : A study demonstrated that administration of CNO significantly reduced locomotor activity in mice expressing hM3Dq DREADDs, suggesting its potential use in studying movement disorders .
  • Memory Retrieval : Research indicated that CNO administration inhibited short-term memory retrieval in mice with activated hM4Di receptors, providing insights into its effects on cognitive functions .
  • Pain Sensitivity : In models expressing enkephalinergic neurons, CNO was found to induce hypersensitivity to mechanical stimuli, highlighting its role in pain pathways .

Off-Target Effects and Considerations

Recent findings have raised concerns regarding the off-target effects of CNO due to its conversion to clozapine and other metabolites:

  • Alternative Target Binding : Studies have shown that at concentrations required for DREADD activation, CNO can bind to various endogenous G-protein coupled receptors (GPCRs), potentially leading to unintended physiological effects .
  • Behavioral Effects Similar to Clozapine : The behavioral effects observed with CNO may closely resemble those induced by clozapine itself, complicating the interpretation of results from experiments utilizing DREADDs .

特性

IUPAC Name

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUCZBIQSYYWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955778
Record name Clozapine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34233-69-7
Record name Clozapine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34233-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clozapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clozapine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clozapine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clozapine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOZAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary application of clozapine N-oxide (CNO) in neuroscience research?

A1: Clozapine N-oxide is widely used as a ligand for chemogenetic tools like DREADDs, which are engineered G protein-coupled receptors (GPCRs). These receptors are designed to be selectively activated by CNO, allowing researchers to remotely modulate neuronal activity in vivo. [, ]

Q2: How do DREADDs work and what are the two main types?

A2: DREADDs are engineered to be unresponsive to their natural ligands but are selectively activated by the otherwise inert CNO. There are two main types: hM3Dq, which activates neuronal firing, and hM4Di, which inhibits neuronal firing. []

Q3: What is the potential issue with using CNO in DREADD experiments?

A3: While CNO is considered pharmacologically inert, research indicates that it can be metabolized into clozapine and N-desmethylclozapine in vivo. These metabolites are biologically active, particularly at dopaminergic and serotonergic receptors, and their presence can confound the interpretation of DREADD experiments. [, , ]

Q4: What strategies can mitigate the confounding effects of CNO metabolism in DREADD experiments?

A4: Including a CNO-only, DREADD-free control group is crucial to discern the effects of CNO metabolism from those of DREADD activation. [, ] Additionally, exploring alternative DREADD ligands with reduced metabolism or off-target effects is an active area of research. []

Q5: What are the major metabolic pathways of clozapine in humans?

A5: Clozapine is primarily metabolized via N-demethylation to form N-desmethylclozapine (norclozapine), and N-oxidation to form clozapine N-oxide. [, , ]

Q6: Which enzymes are primarily involved in the metabolism of clozapine?

A6: While several cytochrome P450 enzymes contribute to clozapine metabolism, CYP1A2 plays a major role in its clearance and N-demethylation. CYP3A4 is significantly involved in the bioactivation of clozapine to reactive metabolites. [, ] Flavin-containing monooxygenase (FMO) is the primary enzyme responsible for the N-oxidation of clozapine in the brain. []

Q7: How do smoking and certain medications affect clozapine metabolism?

A7: Smoking induces CYP1A2 activity, leading to lower plasma clozapine levels in smokers compared to non-smokers. [, ] Co-administration of clozapine with drugs like fluvoxamine and paroxetine, which inhibit CYP1A2 and CYP2D6, respectively, can significantly increase clozapine plasma concentrations, necessitating dosage adjustments. [, , , ]

Q8: How do the pharmacokinetic properties of clozapine N-oxide differ from clozapine?

A8: Clozapine N-oxide exhibits a higher plasma protein binding compared to clozapine, resulting in a lower unbound fraction. [] It undergoes extensive renal clearance, primarily through tubular secretion, contrasting with the significant reabsorption of clozapine in the renal tubules. []

Q9: What is the molecular formula and weight of clozapine N-oxide?

A9: The molecular formula of clozapine N-oxide is C18H19ClN4O, and its molecular weight is 346.83 g/mol. []

Q10: What is unique about the crystal structure of clozapine N-oxide hemihydrochloride?

A10: Clozapine N-oxide hemihydrochloride forms a unique hydrogen-bond-linked poly[n]catenane structure in its crystal form. This structure arises from the loss of half an equivalent of HCl during recrystallization, leading to an infinite chain-like arrangement. []

Q11: Does clozapine N-oxide possess oxidant properties?

A11: Research suggests that clozapine N-oxide can act as an oxidant in specific chemical reactions. For instance, it can replace N-methylmorpholine N-oxide (NMO) in osmium tetroxide-catalyzed dihydroxylation and tetrapropylammonium perruthenate-catalyzed oxidation reactions, albeit with varying efficiencies. []

Q12: What is a serious side effect associated with clozapine treatment?

A12: Clozapine is associated with a risk of agranulocytosis, a life-threatening condition characterized by a severe drop in neutrophil count. [, , ]

Q13: What is the proposed mechanism for clozapine-induced agranulocytosis?

A13: While the exact mechanism remains unclear, evidence suggests that bioactivation of clozapine to a reactive nitrenium ion metabolite may play a role. This reactive metabolite can covalently bind to cellular proteins and DNA, potentially triggering immune-mediated destruction of neutrophils. [, , ]

Q14: Does clozapine or its metabolites exhibit direct toxicity towards bone marrow stromal cells?

A14: Studies indicate that clozapine, N-desmethylclozapine, and clozapine N-oxide do not directly affect the viability of human bone marrow stromal cells in vitro, suggesting that their potential contribution to agranulocytosis may involve alternative mechanisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。